5-Ethylthiadiazole-4-carbaldehyde
Description
5-Ethylthiadiazole-4-carbaldehyde is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with an ethyl group at position 5 and a carbaldehyde moiety at position 4. The thiadiazole ring, containing two nitrogen atoms and one sulfur atom, distinguishes it from structurally related thiazole derivatives (which have one nitrogen and one sulfur atom). This compound is of interest in medicinal and agrochemical research due to the reactivity of its aldehyde group, which enables diverse functionalization pathways.
Properties
CAS No. |
153173-61-6 |
|---|---|
Molecular Formula |
C5H6N2OS |
Molecular Weight |
142.176 |
IUPAC Name |
5-ethylthiadiazole-4-carbaldehyde |
InChI |
InChI=1S/C5H6N2OS/c1-2-5-4(3-8)6-7-9-5/h3H,2H2,1H3 |
InChI Key |
BZSQXFUUWBMVSW-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=NS1)C=O |
Synonyms |
1,2,3-Thiadiazole-4-carboxaldehyde, 5-ethyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Position : The carbaldehyde group at position 4 (vs. position 2 in analogs like 4-Ethylthiazole-2-carbaldehyde) may alter nucleophilic attack sites. For example, aldehyde groups at C2 in thiazoles are more accessible for condensation reactions, as seen in the synthesis of imine derivatives .
- Ethyl vs.
Physicochemical Properties
- Solubility : Thiadiazoles generally exhibit lower aqueous solubility than thiazoles due to increased ring planarity and reduced hydrogen-bonding capacity. For instance, 5-Methylthiazole-2-carbaldehyde has higher solubility (~15 mg/mL in water) compared to thiadiazole analogs (~5 mg/mL estimated) .
- Thermal Stability : Thiadiazole derivatives often display higher melting points (>150°C) than thiazoles (e.g., 4,5-Dimethylthiazole-2-carbaldehyde, m.p. ~90°C), attributed to stronger intermolecular dipole interactions .
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